

Pharmacological Profile of N-Ethylbuphedrone (NEB): A Technical Guide

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Compound of Interest

Compound Name: *N-Ethylbuphedrone*

Cat. No.: *B3339934*

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

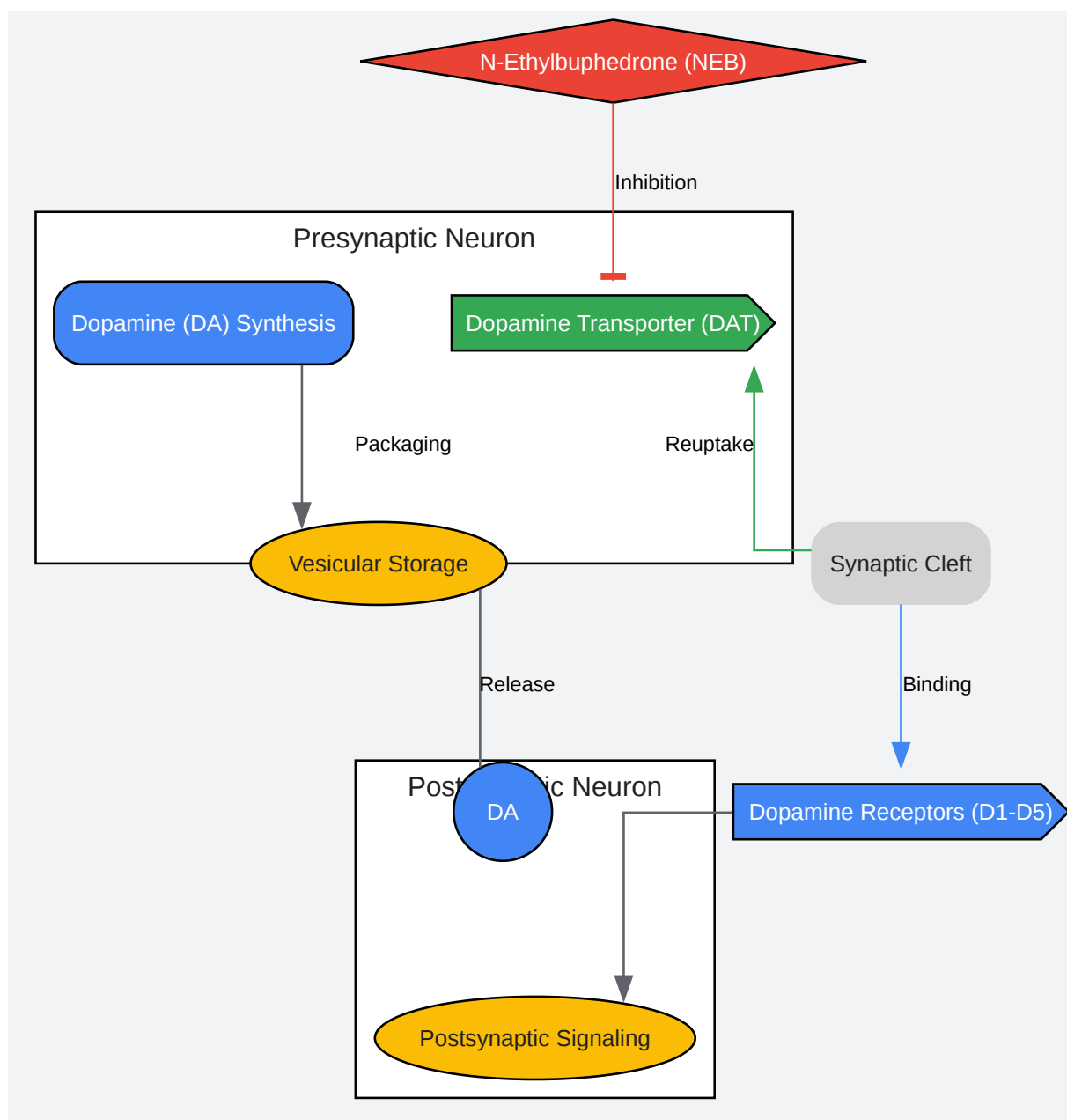
N-Ethylbuphedrone (NEB), also known as 2-(ethylamino)-1-phenylbutan-1-one, is a synthetic cathinone and a potent central nervous system stimulant.^{[1][2]} As a member of the new psychoactive substances (NPS) class, NEB has garnered significant interest within the scientific and forensic communities.^{[1][3]} This document provides a comprehensive technical overview of the pharmacological profile of NEB, detailing its mechanism of action, pharmacokinetics, and toxicological data derived from in vitro and in vivo studies. The primary mechanism of NEB is the potent and selective inhibition of the human dopamine transporter (DAT), which correlates with a high potential for abuse.^{[1][4]} Structure-activity relationship (SAR) studies reveal that the length of the α -carbon side chain is a critical determinant of its potency.^{[1][4]} This guide synthesizes current research, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further research and development.

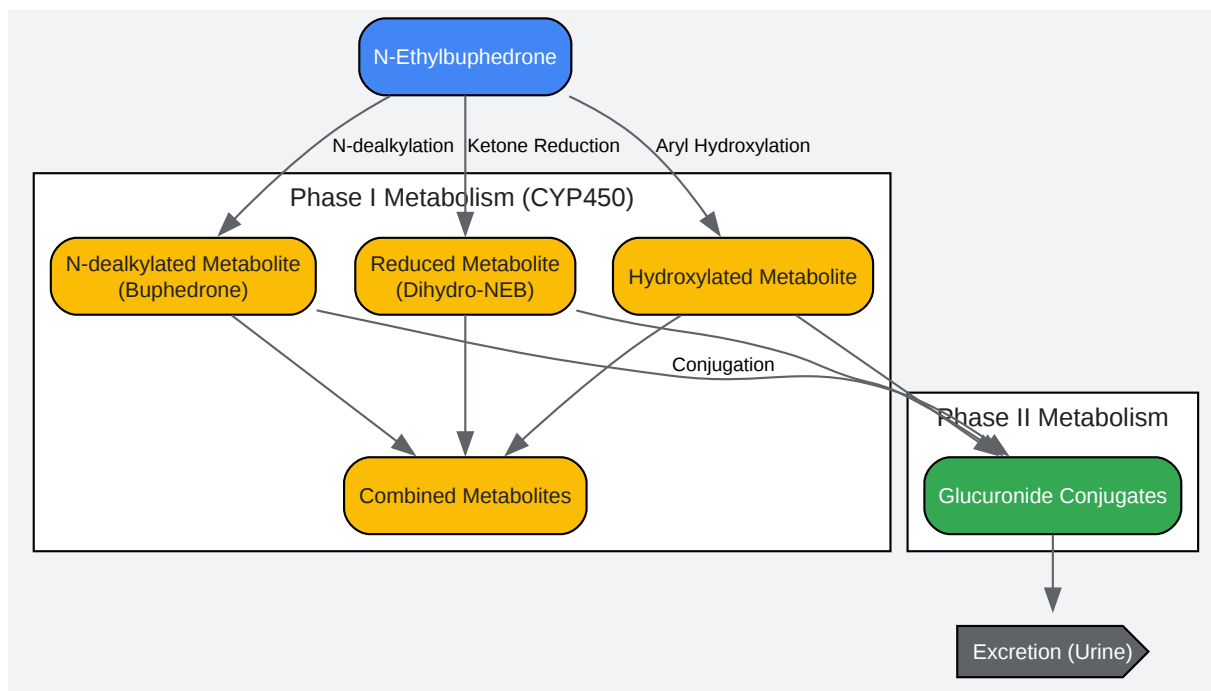
Pharmacodynamics

Mechanism of Action

N-Ethylbuphedrone's primary pharmacological action is as a monoamine transporter inhibitor.^[3] It functions by blocking the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations.^[5] Extensive in vitro research has demonstrated

that NEB is a potent and highly selective inhibitor of the human dopamine transporter (hDAT). [1][3][4] Its activity at the human serotonin transporter (hSERT) is significantly lower, resulting in a high DAT/SERT selectivity ratio.[1][3] This pharmacological profile is consistent with other psychostimulants known for their high abuse potential.[1][6] While specific data on NEB's affinity for the norepinephrine transporter (NET) is limited, related synthetic cathinones typically exhibit potent NET inhibition, often comparable to their DAT inhibition.[4][7]





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